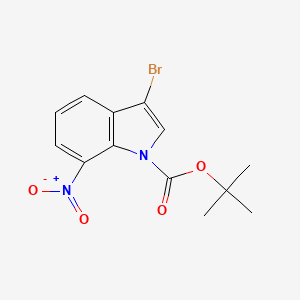

1-Boc-3-bromo-7-nitroindole

Descripción

Significance of Indole (B1671886) Scaffold in Organic Synthesis and Medicinal Chemistry

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern organic and medicinal chemistry. rsc.orgmdpi.com Its prevalence in numerous biologically important molecules has made it a subject of intense study for over a century. researchgate.netresearchgate.net The indole nucleus is a vital therapeutic agent and a key component in the discovery of new drugs. researchgate.net

The term "privileged structure" was coined to describe molecular scaffolds that can bind to multiple, distinct biological receptors, enabling the development of a wide range of biologically active compounds through targeted modifications. smolecule.com The indole scaffold is a quintessential example of such a structure. rsc.orgsmolecule.comchemimpex.com Its ability to mimic the structure of proteins and bind to various enzymes makes it an exceptional starting point for drug discovery. rsc.org The aromatic nature of the indole ring allows it to engage in non-covalent interactions like π–π stacking and cation–π interactions, which are crucial for molecular recognition at receptor binding sites. smolecule.com A multitude of drugs containing the indole core, such as indomethacin, sumatriptan, and tadalafil, are used to treat a wide array of conditions, underscoring the scaffold's therapeutic versatility. sigmaaldrich.combeilstein-journals.orgacs.org

The indole moiety is a ubiquitous feature in a vast number of natural products and bioactive molecules. researchgate.netsemanticscholar.orgopenmedicinalchemistryjournal.comresearchgate.net It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a large class of compounds known as indole alkaloids, which number over 4,100 known members. smolecule.comsemanticscholar.org Many of these naturally occurring substances exhibit potent biological activities, including anticancer, antiviral, and antimicrobial properties. semanticscholar.orgresearchgate.net

Prominent examples from nature include reserpine, an antihypertensive and antipsychotic drug, and vincristine, a key chemotherapeutic agent. rsc.org Marine organisms are also a rich source of indole alkaloids with significant pharmacological potential. openmedicinalchemistryjournal.comresearchgate.net The consistent presence of the indole scaffold in these diverse and potent molecules highlights its evolutionary selection as a key structural motif for biological function and drives its use in the synthesis of new therapeutic agents. semanticscholar.orgopenmedicinalchemistryjournal.com

Overview of Functionalization Strategies for Indoles

The synthetic utility of the indole scaffold is greatly enhanced by the ability to selectively introduce functional groups at its various positions. mdpi.com The indole ring possesses multiple C-H bonds with differing reactivity, presenting both a challenge and an opportunity for synthetic chemists. ontosight.ai Functionalization can occur on the nitrogen atom (N1), the pyrrole ring (C2 and C3), or the benzene ring (C4, C5, C6, and C7). openmedicinalchemistryjournal.com

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indole core without the need for pre-functionalized starting materials. scispace.comorganic-chemistry.org This approach avoids lengthy synthetic sequences and the generation of stoichiometric waste. ontosight.ai Transition-metal catalysis, employing metals such as palladium, rhodium, and ruthenium, has been instrumental in developing methods for the site-selective formation of C-C and C-X (where X is a heteroatom) bonds at various positions on the indole ring. ontosight.aiscispace.comorganic-chemistry.org These reactions include arylation, alkenylation, alkylation, and acylation, providing efficient pathways to complex indole derivatives. nih.gov

Achieving regioselectivity—the ability to functionalize a specific position on the ring—is a central theme in indole chemistry. porphyrin-systems.de The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position. ontosight.ai However, a variety of strategies have been developed to direct functionalization to other positions.

N1 Position: The indole nitrogen can be readily functionalized through reactions like alkylation or acylation. The use of a protecting group on the nitrogen, such as the tert-butoxycarbonyl (Boc) group, is a common strategy to prevent unwanted reactions at this site and to modulate the reactivity of the other positions. researchgate.net

C2 and C3 Positions: While C3 is the most reactive site, functionalization at C2 can be achieved if the C3 position is already substituted. ontosight.ai Directed metalation and cross-coupling reactions are also widely used for selective C2 and C3 modifications.

C4-C7 Positions: Functionalizing the C-H bonds on the benzene portion of the indole ring is considerably more challenging due to their lower and similar reactivity. nih.govporphyrin-systems.de A successful strategy involves the use of directing groups attached to the indole nitrogen (N1) or the C3 position. nih.govbldpharm.com These groups coordinate to a metal catalyst and direct the C-H activation to a specific ortho-position (e.g., C7 or C4), enabling previously difficult transformations. nih.govchemimpex.com

Specific Focus on Bromo- and Nitro-Substituted Indoles

Among the vast array of substituted indoles, those bearing bromo and nitro groups are of particular synthetic interest. researchgate.net These functional groups serve as versatile handles for subsequent chemical transformations. Bromo-substituted indoles are key intermediates in transition metal-catalyzed cross-coupling reactions, where the bromine atom acts as a leaving group. sigmaaldrich.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, making them invaluable for building molecular complexity. nih.gov

Nitro-substituted indoles are also important synthetic precursors. researchgate.netwikipedia.org The nitro group is a strong electron-withdrawing group that can influence the reactivity of the indole ring. researchgate.net Crucially, the nitro group can be readily reduced to an amino group, which can then be used for a wide range of further functionalizations, such as amide bond formation or the construction of new heterocyclic rings.

The compound 1-Boc-3-bromo-7-nitroindole is a prime example of a highly functionalized indole building block designed for advanced organic synthesis. It incorporates three key features that allow for controlled, sequential chemical modifications: an N-Boc protecting group, a C3-bromo substituent, and a C7-nitro substituent.

| Property | Value | Source(s) |

| CAS Number | 914349-37-4 | sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₃BrN₂O₄ | sigmaaldrich.comporphyrin-systems.de |

| Molecular Weight | 341.16 g/mol | sigmaaldrich.com |

| IUPAC Name | tert-butyl 3-bromo-7-nitro-1H-indole-1-carboxylate | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage | Inert atmosphere, 2-8°C | sigmaaldrich.comporphyrin-systems.de |

The strategic placement of these functional groups makes this compound a versatile platform for constructing complex molecules. The N-Boc group protects the indole nitrogen, preventing N-alkylation or other side reactions, and can be easily removed under acidic conditions when desired. The bromine atom at the C3 position is a key site for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group at C7 activates the C3-Br bond towards oxidative addition in these catalytic cycles. This allows for the efficient introduction of a wide variety of substituents at this position. Following C3-functionalization, the C7-nitro group can be reduced to an amine, opening up another avenue for molecular diversification. ontosight.ai

This multi-functional scaffold enables a modular approach to the synthesis of complex indole derivatives, where different fragments can be installed in a controlled manner.

| Reaction Type | Reagents/Catalyst | Position(s) Involved | Potential Product | Source(s) |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst, base | C3 | 3-Aryl/vinyl-7-nitroindole derivative | chemspider.com |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C3 | 3-Alkynyl-7-nitroindole derivative | organic-chemistry.orgnih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C3 | 3-Amino-7-nitroindole derivative | semanticscholar.org |

| Nitro Group Reduction | Reducing agent (e.g., H₂, Pd/C; SnCl₂) | C7 | 3-Bromo-7-aminoindole derivative | openmedicinalchemistryjournal.com |

| Boc Deprotection | Acid (e.g., TFA, HCl) | N1 | 3-Bromo-7-nitroindole | rsc.org |

Utility of Halogenated Indoles as Building Blocks

Halogenated indoles are exceptionally versatile intermediates in organic synthesis. nih.govnih.gov The presence of a halogen atom, such as bromine, on the indole ring provides a reactive handle for a wide array of chemical reactions. Specifically, the bromine atom at the C3 position is a valuable feature for engaging in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. mdpi.comnih.gov These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors.

The reactivity of the halogenated indole is influenced by the electronic nature of other substituents on the ring. The ability to selectively introduce a halogen at a specific position on the indole nucleus makes these compounds powerful building blocks for creating diverse libraries of molecules for drug discovery and materials science. nih.gov Enzymatic halogenation methods are also being explored as a greener alternative to traditional chemical methods, offering high regioselectivity under mild conditions. nih.govnih.gov

Importance of Nitroindoles in Synthesis

Nitroindoles are another critical class of substituted indoles with significant synthetic utility. rsc.orgrsc.org The nitro group is a strong electron-withdrawing group, which profoundly influences the electronic properties of the indole ring system. This electronic modification can activate the aromatic ring for certain types of reactions and influence the regioselectivity of subsequent transformations.

A key feature of the nitro group is its ability to be chemically transformed into other functional groups. Most notably, the nitro group can be readily reduced to an amino group, which then serves as a versatile precursor for the synthesis of a wide range of other indole derivatives. This transformation is a cornerstone in the synthesis of many biologically active compounds. rsc.org The synthesis of nitroindoles can be achieved through various methods, including direct nitration of the indole ring, although this can sometimes lead to challenges with regioselectivity and harsh reaction conditions. rsc.orgrsc.org More modern and milder methods are continuously being developed to address these issues. rsc.org The presence of a nitro group, particularly in conjunction with other functional groups like a halogen, creates a multifunctional scaffold for advanced synthetic applications.

The compound this compound combines the key features of both halogenated and nitro-substituted indoles. The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a protecting group, enhancing the stability of the molecule and allowing for controlled reactivity at other positions. The bromine at the C3 position acts as a leaving group for cross-coupling reactions, while the nitro group at the C7 position modulates the electronic character of the benzene portion of the indole ring and can be converted into other functionalities. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 914349-37-4 | sigmaaldrich.com |

| Molecular Formula | C13H13BrN2O4 | sigmaaldrich.comporphyrin-systems.de |

| Molecular Weight | 341.16 g/mol | |

| IUPAC Name | tert-butyl 3-bromo-7-nitro-1H-indole-1-carboxylate | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage | Inert atmosphere, 2-8°C | sigmaaldrich.comporphyrin-systems.de |

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 3-bromo-7-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-9(14)8-5-4-6-10(11(8)15)16(18)19/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYXXCHHJCQANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654344 | |

| Record name | tert-Butyl 3-bromo-7-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-37-4 | |

| Record name | tert-Butyl 3-bromo-7-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 1 Boc 3 Bromo 7 Nitroindole

Strategies for Introducing the Nitro Group at Position 7

The placement of a nitro group at the C7 position of the indole (B1671886) ring is a non-trivial synthetic step due to the inherent electronic properties of the indole nucleus. The pyrrole (B145914) ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic site. Consequently, direct functionalization of the benzene (B151609) portion of the indole, particularly at C7, requires specialized strategies to overcome the innate regioselectivity.

Nitration of Indole Precursors

Direct nitration of an indole core to achieve 7-nitro substitution is fraught with challenges related to both reactivity and regioselectivity. The acidic conditions typically employed for nitration can lead to undesired side reactions, including polymerization of the acid-sensitive indole ring.

The indole nucleus is highly susceptible to electrophilic substitution, with the reaction outcome heavily dependent on the reaction conditions. Under non-acidic conditions, using reagents like benzoyl nitrate (B79036) or ethyl nitrate, electrophilic attack occurs preferentially at the C3 position. bhu.ac.in In contrast, under strongly acidic conditions (e.g., nitric acid/sulfuric acid), the indole nitrogen is protonated. This deactivates the pyrrole ring towards further electrophilic attack. bhu.ac.in Consequently, substitution occurs on the benzenoid ring, but typically at the C5 position, which is electronically favored.

Direct nitration rarely yields the C7-nitro isomer in significant quantities. The functionalization at the C7 position is comparatively difficult due to the inherent reactivity of the pyrrole ring, which directs electrophiles to C3, and the electronic preference for C5 substitution on the benzene ring under acidic conditions. rsc.org Overcoming this inherent regioselectivity is a significant hurdle in synthetic design.

Table 1: Regioselectivity of Indole Nitration under Different Conditions

| Nitrating Agent | Conditions | Major Product(s) |

|---|---|---|

| Benzoyl Nitrate / Ethyl Nitrate | Non-acidic | 3-Nitroindole bhu.ac.in |

| Nitric Acid / Sulfuric Acid | Strongly acidic | 5-Nitroindole bhu.ac.in |

To mitigate the acid-sensitivity of the indole ring and influence regioselectivity, the indole nitrogen is often protected with an electron-withdrawing group, such as acetyl, phenylsulfonyl, or tert-butyloxycarbonyl (Boc). researchgate.net This protection reduces the nucleophilicity of the pyrrole ring, preventing polymerization and altering the substitution pattern. researchgate.net

While N-protection is a common strategy, it does not automatically guarantee C7 nitration. The nitration of N-protected indoles, for example with acetyl nitrate, still predominantly yields the 3-nitro derivative in good to excellent yields. researchgate.net Achieving substitution at the C7 position often requires the use of a directing group. The installation of specific directing groups on the indole nitrogen, such as the N-P(O)tBu2 group, has been shown to facilitate C-H functionalization at the C7 position via transition-metal-catalyzed reactions. researchgate.netnih.gov However, the direct electrophilic nitration at C7, even on N-protected indoles, remains a less common and more challenging approach compared to annulation strategies.

Annulation Reactions from Precursors with a Pre-existing Nitro Group

A more effective and widely employed strategy for synthesizing 7-nitroindoles involves constructing the indole ring from an aromatic precursor that already contains a nitro group at the appropriate position. This approach circumvents the regioselectivity problems associated with the direct nitration of indoles. Several classic and modern indole syntheses are amenable to this strategy. rsc.org

The Cadogan-Sundberg indole synthesis is a reductive cyclization reaction that forms indoles from o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite (B83602). wikipedia.orghellenicaworld.com The reaction proceeds through the deoxygenation of the nitro group to a reactive nitrene intermediate, which then cyclizes onto the adjacent vinyl group to form the indole ring. researchgate.net

This method is inherently suited for the preparation of substituted indoles where the substitution pattern is pre-determined by the o-nitrostyrene starting material. wikipedia.org To synthesize a 7-nitroindole (B1294693) derivative, the starting material would need to be a derivative of 2,x-dinitrostyrene. The reaction involves the selective reduction of one nitro group to form the nitrene while the other remains intact, a process that can present its own set of challenges regarding selectivity.

Reaction Scheme: General Cadogan-Sundberg Indole Synthesis

The Bartoli indole synthesis has become one of the most direct and flexible methods for preparing 7-substituted indoles. researchgate.netingentaconnect.com This reaction involves the addition of a vinyl Grignard reagent to an o-substituted nitroarene. wikipedia.org A key requirement for the success of the reaction is the presence of a substituent at the ortho position to the nitro group. jk-sci.com This ortho group provides the necessary steric hindrance to facilitate a crucial researchgate.netresearchgate.net-sigmatropic rearrangement in the reaction mechanism. wikipedia.org

The Bartoli synthesis is exceptionally well-suited for preparing 7-nitroindoles because the nitro group itself can be the pre-existing substituent on the benzene ring, with another group (such as a halogen) positioned ortho to it to direct the reaction. For instance, reacting 1-bromo-2,3-dinitrobenzene (B8306855) with a vinyl Grignard reagent could theoretically lead to a 7-nitroindole derivative. The reaction is tolerant of various functionalities and uses readily available starting materials. researchgate.netingentaconnect.com The use of an ortho-bromo substituent is particularly advantageous as it effectively directs the cyclization and can be retained or subsequently removed if desired. organic-chemistry.org

Table 2: Key Features of the Bartoli Indole Synthesis for 7-Substituted Indoles

| Feature | Description | Reference(s) |

|---|---|---|

| Reactants | o-Substituted nitroarene and a vinyl Grignard reagent. | wikipedia.orgjk-sci.com |

| Key Requirement | A substituent must be present ortho to the nitro group. | researchgate.netwikipedia.org |

| Product | 7-Substituted indole. | ingentaconnect.comjk-sci.com |

| Mechanism Highlight | Involves a researchgate.netresearchgate.net-sigmatropic rearrangement facilitated by the ortho substituent. | wikipedia.org |

| Flexibility | Allows for the synthesis of indoles substituted on both the carbocyclic and pyrrole rings. | wikipedia.org |

Once the 7-nitroindole core is synthesized, typically via an annulation reaction like the Bartoli synthesis, the final steps to obtain 1-Boc-3-bromo-7-nitroindole would involve standard procedures: N-protection of the indole nitrogen with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and subsequent regioselective bromination at the C3 position using a suitable brominating agent like N-bromosuccinimide (NBS).

Reductive Cyclization of Nitro Compounds

Reductive cyclization of suitably substituted nitroarenes is a powerful strategy for the synthesis of nitrogen-containing heterocycles, including indoles. unimi.it This approach generally involves the reduction of a nitro group to an amino group, which then participates in an intramolecular cyclization reaction.

One effective method involves the palladium-catalyzed reductive cyclization of o-nitrostyrenes. mdpi.com In this process, a palladium complex, often in conjunction with a ligand such as 1,10-phenanthroline, catalyzes the reaction. mdpi.com Formate (B1220265) esters, particularly phenyl formate, have been successfully employed as a source of carbon monoxide for the reduction of the nitro group, offering an alternative to the use of pressurized CO gas. unimi.itresearchgate.net The reaction proceeds through a base-catalyzed decarbonylation of the formate ester, with the in situ generated CO acting as the reductant. unimi.it This methodology has demonstrated good functional group tolerance, accommodating sensitive groups like aldehydes and halogens. unimi.it

The general reaction conditions often involve heating the substituted nitro compound with a palladium catalyst, a ligand, a base (such as triethylamine), and the CO surrogate in a suitable solvent like acetonitrile. researchgate.net The yields of the resulting indoles are often excellent, sometimes surpassing those obtained with traditional methods using pressurized carbon monoxide. unimi.it

Table 1: Reductive Cyclization of Substituted 2-Nitrocinnamic Acid Derivatives

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-Nitrocinnamic acid ester | Indole-2-carboxylate | Good to Excellent |

| 2 | 2-Nitrocinnamic acid amide | Indole-2-carboxamide | Good to Excellent |

Data compiled from studies on the reductive cyclization of various nitro compounds. unimi.it

One-Pot Synthesis from 2-Halonitroanilines and Alkynes

A highly efficient and atom-economical approach to nitroindoles is the one-pot synthesis from 2-halonitroanilines and terminal alkynes. researchgate.net This method typically involves a tandem Sonogashira coupling followed by a heteroannulation reaction. researchgate.net The choice of solvent has been shown to be critical in selectively obtaining either nitro- or amino-indoles. researchgate.net For the synthesis of nitroindoles, dimethylacetamide (DMA) is an effective solvent. researchgate.net

This process allows for the direct construction of the indole ring with the nitro group already in place on the benzene ring, providing a streamlined route to the desired 7-nitroindole precursor. The reaction is catalyzed by a combination of palladium and copper catalysts, which facilitate both the cross-coupling and the subsequent cyclization steps. researchgate.net

Strategies for Introducing the Bromo Group at Position 3

Once the 7-nitroindole core is established, the next critical step is the regioselective introduction of a bromine atom at the C3 position. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, with the C3 position being the most reactive site.

Halogenation of Indole Derivatives

Direct halogenation of the indole ring is a common method for introducing a bromo group. However, achieving high regioselectivity can be challenging.

The C3 position of indole is the most nucleophilic, making it the preferred site for electrophilic attack. beilstein-journals.org Therefore, direct bromination of 7-nitroindole with a suitable brominating agent, such as N-bromosuccinimide (NBS), is a straightforward approach to introduce the bromo group at the desired position. The reaction is typically carried out in an inert solvent at a controlled temperature to minimize side reactions. The presence of the electron-withdrawing nitro group at the C7 position can influence the reactivity of the indole ring but generally does not prevent the preferential bromination at C3.

Recent studies have also explored non-acidic and non-metallic conditions for the nitration of indoles, which could potentially be adapted for halogenation, offering milder reaction conditions. rsc.orgnih.gov

Palladium-Catalyzed C-H Activation/Annulation for 3-Bromoindoles

An alternative and more advanced strategy for the synthesis of 3-bromoindoles involves palladium-catalyzed oxidative C-H activation and annulation. rsc.org This method utilizes N-alkylanilines and bromoalkynes to construct the 3-bromoindole skeleton in a highly chemo- and regioselective manner. rsc.org The reaction proceeds through a proposed mechanism involving the formation of a palladacycle intermediate, followed by reductive elimination to yield the final product. rsc.org

This protocol offers high atom economy and good functional group tolerance, making it a valuable tool for the synthesis of functionalized 3-bromoindoles. rsc.orgrsc.org While this method builds the entire 3-bromoindole core, the principles of palladium-catalyzed C-H functionalization are relevant to the broader field of indole modification. mdpi.comnih.govresearchgate.net

N-Protection with the tert-Butoxycarbonyl (Boc) Group

The final step in the synthesis of this compound is the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. researchgate.netresearchgate.net

Table 2: Reagents for N-Boc Protection

| Reagent | Function |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc group source |

| 4-Dimethylaminopyridine (B28879) (DMAP) | Catalyst |

| Triethylamine (Et₃N) | Base |

| Dichloromethane (B109758) (DCM) | Solvent |

Purpose and Advantages of Boc Protection in Indole Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in amines, including the indole nucleus. researchgate.netchemistrysteps.com Its application in indole synthesis serves several critical purposes. Firstly, the Boc group modulates the reactivity of the indole ring. The lone pair of electrons on the unprotected indole nitrogen participates in the aromatic system, making the ring, particularly the C3 position, highly electron-rich and susceptible to electrophilic attack. bhu.ac.in By attaching the electron-withdrawing Boc group, the nucleophilicity of the nitrogen is diminished, which in turn deactivates the ring, preventing unwanted side reactions during subsequent functionalization steps. scispace.com

Secondly, the Boc group offers significant stability across a wide range of reaction conditions. It is notably resistant to nucleophiles, basic conditions, and catalytic hydrogenation, which allows for selective chemical transformations to be performed on other parts of the molecule without disturbing the protected nitrogen. researchgate.netresearchgate.net

Another key advantage is the relative ease and cleanliness of its removal. The Boc group is labile under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid. rsc.orgnih.gov This deprotection process yields the free amine, carbon dioxide, and isobutene, which are volatile byproducts and thus easily removed from the reaction mixture. chemistrysteps.com This orthogonality—protecting under basic or neutral conditions and deprotecting under acidic conditions—is a cornerstone of modern synthetic strategy. organic-chemistry.org

| Advantage of Boc Protection | Description |

| Reactivity Modulation | Deactivates the indole ring to prevent unwanted side reactions and can help direct electrophiles to other positions. |

| Chemical Stability | Resistant to many nucleophilic reagents, bases, and hydrogenolysis conditions. researchgate.net |

| Ease of Removal | Cleaved under mild acidic conditions, yielding volatile byproducts. rsc.org |

| Orthogonality | Can be used in concert with other protecting groups (like Fmoc) that are removed under different conditions. organic-chemistry.org |

Methods for Boc Introduction

The standard and most common method for introducing the Boc group onto an indole nitrogen involves its reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O). researchgate.netsigmaaldrich.com The reaction is typically performed in the presence of a base. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often employed to accelerate the reaction. rsc.org

The general mechanism involves the nucleophilic attack of the indole nitrogen on one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a leaving group, which subsequently breaks down into carbon dioxide and tert-butoxide. The base assists in deprotonating the indole nitrogen, increasing its nucleophilicity, and neutralizing any acidic byproduct. chemistrysteps.com

| Reagent | Role in Reaction |

| Indole Substrate | The starting material to be protected. |

| Di-tert-butyl dicarbonate (Boc₂O) | The electrophilic source of the Boc group. |

| Base (e.g., DMAP, Triethylamine) | Catalyst and/or acid scavenger to facilitate the reaction. rsc.org |

| Solvent (e.g., THF, Acetonitrile) | Provides the medium for the reaction. |

Integrated Synthetic Routes to this compound

The synthesis of this compound can be approached through two primary strategies: the stepwise assembly of the indole core with the desired substituents already incorporated into the precursors, or the sequential functionalization of a pre-existing indole ring system.

Stepwise Assembly of the Substituted Indole Core

This approach involves constructing the bicyclic indole ring from acyclic precursors that already contain the necessary nitro group. Several classical indole synthesis methods can be adapted for this purpose. For instance, the Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate. bhu.ac.inresearchgate.net To generate a 7-nitroindole core, one would need to start with a precursor like 2,6-dinitrotoluene. Subsequent reductive cyclization would then form the pyrrole portion of the indole ring.

Similarly, the Gassman indole synthesis could theoretically be employed, starting from an aniline (B41778) derivative that is appropriately substituted. luc.edu However, these methods can be limited by the availability of the highly substituted starting materials and the harsh reaction conditions, which might not be compatible with sensitive functional groups. bhu.ac.in

Sequential Functionalization and Protection Strategies

A more common and flexible approach is the sequential modification of a readily available starting material, such as 7-nitroindole. This strategy hinges on the predictable reactivity of the indole ring and the careful use of protecting groups.

The most logical synthetic sequence is as follows:

N-Boc Protection of 7-Nitroindole : The synthesis begins with commercially available 7-nitroindole. The indole nitrogen is first protected using Boc anhydride (Boc₂O) and a suitable base. It has been noted in the literature that the formation of the N-Boc protected 7-nitroindole can be challenging, and the resulting product may exhibit instability. acs.org

Electrophilic Bromination at C3 : With the nitrogen protected, the resulting 1-Boc-7-nitroindole is then subjected to electrophilic bromination. The C3 position of the indole ring is the most nucleophilic and readily undergoes electrophilic substitution. bhu.ac.in A mild brominating agent such as N-bromosuccinimide (NBS) is typically used for this transformation, which selectively installs the bromine atom at the C3 position to yield the final product, this compound. This type of bromination on a protected indole system is a well-established procedure. acs.org

This sequential strategy avoids the challenges of regioselectively nitrating an already brominated and protected indole, as direct nitration of N-Boc indole tends to occur at the C3 position. rsc.org By starting with the nitro group already in the desired C7 position, the subsequent steps become more straightforward and regiocontrolled.

Chemical Reactivity and Transformation of 1 Boc 3 Bromo 7 Nitroindole

Reactivity at the Bromine (C-3) Position

The carbon-bromine bond at the C-3 position is the most reactive site for many transformations, particularly for palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents, making it a key position for molecular diversification.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 1-Boc-3-bromo-7-nitroindole, these reactions are pivotal for elaborating the indole (B1671886) core.

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. libretexts.org This reaction has been successfully applied to this compound to introduce various aryl and heteroaryl groups at the C-3 position. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. nih.govorganic-chemistry.org

Key to the success of the Suzuki-Miyaura coupling is the choice of catalyst, ligand, and reaction conditions. For instance, the use of palladium acetate (B1210297) with ligands like triphenylphosphine (B44618) or more advanced phosphine-based ligands has proven effective. The base, often a carbonate or phosphate, plays a crucial role in the transmetalation step of the catalytic cycle. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling with Indole Derivatives

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 3-chloroindazole | 5-indole boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Modest |

| 2 | ortho-bromoanilines | Various boronic esters | CataCXium A palladacycle | - | 2-MeTHF | Up to 97% |

| 3 | 1,3-benzodioxole derivative | - | - | - | Dioxane | 59% |

This table presents data from various sources to illustrate the scope and efficiency of Suzuki-Miyaura coupling reactions on related heterocyclic systems, providing context for the potential reactivity of this compound. nih.govnih.govresearchgate.net

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction is particularly useful for synthesizing 3-aminoindole derivatives from this compound. The reaction involves the palladium-catalyzed coupling of the bromoindole with a primary or secondary amine in the presence of a base. youtube.com

The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos, have been shown to be effective in promoting the coupling of amines with aryl halides. beilstein-journals.org The selection of the base and solvent system is also important for achieving high yields and preventing side reactions. beilstein-journals.org

Table 2: Conditions for Palladium-Catalyzed C-N Coupling

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent |

| 1 | 4-bromo-7-azaindole deriv. | Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane |

| 2 | Aryl Halide | Primary/Secondary Amine | Pd(0) or Pd(II) salt / Phosphine | Strong Base | Toluene/Dioxane |

| 3 | Tribromo compound | Diphenylamine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene |

This table summarizes typical conditions for Buchwald-Hartwig amination reactions, which are applicable to the C-N coupling of this compound. acsgcipr.orgyoutube.combeilstein-journals.org

Beyond Suzuki and Buchwald-Hartwig reactions, the C-3 bromine of this compound can participate in other palladium-catalyzed transformations.

Heck Reaction : The Heck reaction allows for the formation of a carbon-carbon bond between the bromoindole and an alkene. nih.govbeilstein-journals.org This reaction is valuable for introducing vinyl groups at the C-3 position, which can be further functionalized.

Sonogashira Coupling : This reaction couples the bromoindole with a terminal alkyne to form a 3-alkynylindole. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting alkynes are versatile intermediates for further synthetic transformations. beilstein-journals.org

Stille Coupling : In a Stille coupling, an organotin reagent is coupled with the bromoindole. atlanchimpharma.com This method offers an alternative route for creating carbon-carbon bonds and has been used in the synthesis of complex indole-containing molecules. atlanchimpharma.com

Nucleophilic Substitution Reactions

While less common than palladium-catalyzed reactions for C-3 functionalization of indoles, nucleophilic substitution can occur under specific conditions. For certain activated indole systems, direct displacement of a leaving group at C-2 by a nucleophile has been observed. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to undergo nucleophilic substitution with various nucleophiles. nii.ac.jpcore.ac.uk This suggests that under appropriate conditions, the bromine at the C-3 position of this compound could potentially be displaced by strong nucleophiles, although this is not a commonly reported transformation.

Organometallic Reactions (e.g., Lithiation followed by Electrophilic Trapping)

The generation of an organometallic species from this compound, followed by reaction with an electrophile, provides another avenue for C-3 functionalization.

Halogen-metal exchange, typically using an organolithium reagent like n-butyllithium or sec-butyllithium, can convert the C-Br bond to a C-Li bond. This highly reactive organolithium intermediate can then be trapped with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new substituents at the C-3 position. The Boc group is generally stable to these conditions, though careful temperature control is often necessary. sigmaaldrich.comnih.gov This method is particularly useful for introducing carbon-based functional groups that are not easily accessible through cross-coupling reactions.

Reactivity of the Nitro Group (C-7)

The nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring of the indole towards electrophilic substitution but activates it for nucleophilic attack. nih.gov However, the most fundamental and widely utilized transformation of the aromatic nitro group is its reduction. nih.govunimi.it

The conversion of the 7-nitro group to a 7-amino group is a key transformation, providing a versatile handle for further functionalization in the synthesis of complex molecules, such as pharmaceuticals and dyes. unimi.it This reduction can be accomplished through various methods, with catalytic hydrogenation and metal-based reductions being the most common.

Catalytic hydrogenation is a widely used and often preferred method for the reduction of aromatic nitro compounds due to its clean nature and high efficiency. unimi.it This method typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Common Catalysts and Conditions:

Palladium on Carbon (Pd/C): This is one of the most common catalysts for this transformation. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate under an atmosphere of hydrogen. unimi.it

Raney Nickel: Also a popular choice for nitro group reductions. unimi.it

Platinum(IV) Oxide (PtO₂): Another effective catalyst for this purpose. unimi.it

The reaction proceeds smoothly under relatively mild conditions and often gives high yields of the corresponding aniline (B41778) derivative. For substrates with multiple reducible functional groups, catalytic hydrogenation can sometimes lack chemoselectivity. However, modern catalysts have been developed to selectively reduce the nitro group in the presence of other sensitive groups like halogens, esters, and nitriles. unimi.it

Table 1: Overview of Catalytic Hydrogenation for Nitro Group Reduction

| Catalyst | Typical Hydrogen Source | Common Solvents | Advantages | Considerations |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol (B129727), Ethyl Acetate | High efficiency, clean reaction, mild conditions. unimi.it | Potential for dehalogenation (C-Br bond reduction). Catalyst can be pyrophoric. |

| Raney Nickel | H₂ gas, Hydrazine | Ethanol, Methanol | Highly active, cost-effective. | Can be pyrophoric; requires careful handling. |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Ethanol, Acetic Acid | Very effective, can operate under acidic conditions. | Higher cost compared to other catalysts. |

When catalytic hydrogenation is not viable due to catalyst poisoning or lack of chemoselectivity (e.g., undesired reduction of the C-Br bond), other reductive methods are employed. These often involve the use of metals in acidic media or metal salts.

Iron in Acidic Media (Béchamp Reduction): The reduction of aromatic nitro compounds using iron powder in the presence of an acid, such as acetic acid or dilute hydrochloric acid, is a classic and industrially significant method. unimi.itscispace.com It is known for its good chemoselectivity, often leaving other reducible groups intact. scispace.com

Stannous Chloride (Tin(II) Chloride): Stannous chloride dihydrate (SnCl₂·2H₂O) is an effective reagent for the selective reduction of aryl nitro groups, particularly when other sensitive functionalities are present. scispace.comacsgcipr.org The reaction is typically carried out in a solvent like ethanol. scispace.com A significant drawback of this method can be the work-up procedure, as the formation of tin hydroxides can lead to emulsions and make product isolation difficult. chemicalforums.com In some cases, O-dealkylation of substituents on the aromatic ring has been observed as a side reaction when using SnCl₂ at elevated temperatures. researchgate.net

Zinc Metal: Zinc dust in the presence of aqueous ammonium (B1175870) chloride or acid can also be used to reduce aromatic nitro groups to the corresponding hydroxylamines or amines, depending on the reaction conditions. mdpi.com

Table 2: Comparison of Other Reductive Methodologies

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Iron (Fe) Powder | Acetic acid or dilute HCl in water/ethanol. scispace.com | Cost-effective, high chemoselectivity, simple procedure. scispace.com | Requires stoichiometric amounts of metal, generates iron sludge. |

| Stannous Chloride (SnCl₂) | Ethanol or Ethyl Acetate, often with heating. scispace.com | Good for substrates sensitive to catalytic hydrogenation, high selectivity. acsgcipr.org | Difficult work-up due to tin salt precipitation, potential for side reactions. chemicalforums.comresearchgate.net |

| Zinc (Zn) Dust | Aqueous NH₄Cl or acid. mdpi.com | Can provide access to intermediate hydroxylamines. mdpi.com | Can be less selective for the final amine product. |

While reduction to the amine is the most common transformation, the nitro group on an aromatic ring can undergo other reactions. nih.gov The direct deoxygenation of a nitro group to a nitroso or other partially reduced species is an intermediate step in the pathway to the amine. nih.gov Isolating these intermediates, such as the N-phenylhydroxylamine, is possible but requires carefully controlled conditions and specific reagents. mdpi.com

Other reported transformations for aromatic nitro compounds, though less common for synthetic purposes involving indole scaffolds, include:

Denitration: The complete removal and replacement of the nitro group. This can occur under various conditions, including through radical-mediated processes or during certain oxidation reactions. acs.orgresearchgate.netnih.govrsc.orgepa.gov

Nucleophilic Aromatic Substitution: The nitro group strongly activates the ring for nucleophilic attack, potentially allowing it to be displaced by a strong nucleophile, although this is more common when the nitro group is positioned ortho or para to another activating group. nih.gov

Reduction of the Nitro Group to Amine

Transformations Involving the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and indole nitrogens due to its stability in basic, nucleophilic, and hydrogenolysis conditions. researchgate.net Its removal, or deprotection, is a crucial step in many synthetic sequences and can be achieved under various conditions, most commonly acidic ones.

The choice of deprotection strategy for this compound depends on the stability of the other functional groups in the molecule and any subsequent reaction steps. The presence of electron-withdrawing groups, such as the nitro group at C-7, can influence the rate of deprotection.

Acidic Conditions: This is the most traditional method for Boc removal.

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is the most common and reliable method. researchgate.net

Hydrochloric Acid (HCl): HCl in solvents such as dioxane, ethyl acetate, or methanol is also highly effective. rsc.orgsemanticscholar.org

Other Acids: Aqueous phosphoric acid and sulfuric acid have also been reported for N-Boc deprotection. rsc.org

Mild and Alternative Conditions: For substrates that are sensitive to strong acids, several milder or non-acidic methods have been developed.

Oxalyl Chloride in Methanol: A mild method that effectively deprotects a wide range of N-Boc compounds at room temperature in high yields. rsc.orgsemanticscholar.orgrsc.org This method is noted for its tolerance of other acid-labile functional groups. rsc.org

Basic Conditions: While generally stable to base, the Boc group on certain heterocycles can be removed under basic conditions, for example, using aqueous methanolic potassium carbonate under reflux, particularly on rings bearing electron-withdrawing groups. tandfonline.com

Lewis Acids: Reagents like zinc bromide (ZnBr₂), tin(IV) chloride (SnCl₄), and cerium(III) chloride (CeCl₃) can facilitate Boc cleavage, sometimes offering different selectivity compared to protic acids. semanticscholar.orgresearchgate.netorganic-chemistry.orgsemanticscholar.org

Thermal Deprotection: In some cases, the Boc group can be removed simply by heating the compound, sometimes in a high-boiling point solvent. semanticscholar.org

Table 3: Selected Strategies for N-Boc Deprotection

| Reagent/Condition | Solvent | Typical Temperature | Key Features |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | Highly effective and common; can be harsh for acid-sensitive substrates. researchgate.net |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temp | Standard, widely used method. rsc.orgsemanticscholar.org |

| Oxalyl Chloride | Methanol | Room Temp | Mild conditions, tolerant of many functional groups. rsc.orgsemanticscholar.org |

| Potassium Carbonate (K₂CO₃) | Aqueous Methanol | Reflux | Mild basic conditions, useful for electron-deficient heterocycles. tandfonline.com |

| Cerium(III) Chloride/Sodium Iodide | Acetonitrile | Reflux | Lewis acidic conditions, offers alternative selectivity. researchgate.netorganic-chemistry.orgsemanticscholar.org |

| Heating (Thermolysis) | High-boiling solvents (e.g., Toluene) or neat | High Temp | Useful when acidic or basic reagents are incompatible. semanticscholar.org |

Selective Deprotection Strategies

Acidic Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is classically removed under acidic conditions. The most common reagent for this transformation is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (DCM). commonorganicchemistry.combiocompare.comstackexchange.com The reaction proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation, which is then quenched to form isobutylene (B52900) and tert-butanol.

For substrates containing electron-withdrawing groups, such as the nitro group in this compound, the deprotection may require slightly harsher conditions or longer reaction times compared to electron-rich substrates. However, the presence of the nitro group generally does not interfere with the acidic deprotection of the Boc group. Care must be taken to control the reaction conditions to avoid potential side reactions, such as acid-catalyzed decomposition or reactions involving the indole nucleus. The use of scavengers can be employed to prevent unwanted side reactions caused by the tert-butyl cation. nih.gov

Table 1: General Conditions for Acidic Deprotection of N-Boc Groups

| Reagent | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature | 1-4 hours |

Basic Deprotection

While the Boc group is generally stable to basic conditions, its removal can be achieved under specific circumstances, particularly with activated substrates. For N-Boc protected indoles, especially those with electron-withdrawing substituents, basic deprotection can be a viable option. Reagents such as sodium hydroxide (B78521) or potassium carbonate in a protic solvent like methanol or ethanol can be used. The electron-withdrawing nitro group at the 7-position of the indole ring in this compound would facilitate nucleophilic attack at the carbonyl carbon of the Boc group, leading to its cleavage. This method offers an orthogonal strategy to acidic deprotection, which can be advantageous in the presence of acid-sensitive functional groups.

Thermal Deprotection

Thermal removal of the Boc group is another method that avoids the use of strong acids or bases. This can be particularly useful for sensitive substrates. The deprotection is typically carried out by heating the compound in a high-boiling point solvent, such as toluene, dimethylformamide (DMF), or in some cases, even without a solvent. nih.govresearchgate.net Microwave irradiation has also been shown to accelerate the thermal deprotection process. researchgate.netresearchgate.net For N-Boc indoles, thermal deprotection can be efficient, with the reaction proceeding via a concerted mechanism to release the free amine, carbon dioxide, and isobutylene. The temperature required for deprotection can be influenced by the electronic nature of the substituents on the indole ring.

Table 2: Solvents and Temperatures for Thermal N-Boc Deprotection

| Solvent | Temperature |

|---|---|

| Toluene | Reflux |

| Dimethylformamide (DMF) | 100-150 °C |

| Trifluoroethanol (TFE) | 150 °C |

Metal-Mediated Deprotection

Certain metal catalysts can facilitate the cleavage of the Boc group under mild conditions. While less common than acidic or thermal methods, metal-mediated deprotection can offer high selectivity. Palladium-based catalysts, for instance, are known to be effective in various deprotection strategies. nih.govnih.govresearchgate.netresearchgate.net The mechanism often involves the coordination of the metal to the carbamate, followed by cleavage. This method could be particularly relevant for this compound in synthetic sequences where other metal-catalyzed reactions are also employed, potentially allowing for one-pot, multi-step transformations.

Cascade and Multicomponent Reactions Incorporating this compound

The deprotected 3-bromo-7-nitroindole, derived from this compound, is a valuable building block for the synthesis of complex molecules through cascade and multicomponent reactions. nih.govbohrium.comresearchgate.netbeilstein-journals.org These reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity.

Synthetic Utility in Complex Molecule Construction

The 3-bromo-7-nitroindole scaffold possesses multiple reactive sites that can be exploited in cascade and multicomponent reaction design. The N-H of the indole can act as a nucleophile, the C2 position can participate in cyclization reactions, and the bromine at C3 is a versatile handle for cross-coupling reactions. The nitro group at C7 can be used to modulate the electronic properties of the ring or can be a precursor for an amino group, which can participate in subsequent transformations.

For instance, after deprotection of the Boc group, the resulting 3-bromo-7-nitroindole can be subjected to a palladium-catalyzed Heck reaction, followed by an intramolecular cyclization in a cascade fashion to construct fused heterocyclic systems. rsc.org In a multicomponent setting, the deprotected indole could react with an aldehyde and another nucleophile in a one-pot process to generate highly substituted indole derivatives. beilstein-journals.org The strategic combination of the functionalities present in this compound allows for its use as a key starting material in the divergent synthesis of libraries of complex, biologically relevant molecules. researchgate.netrsc.org

Advanced Research Applications of 1 Boc 3 Bromo 7 Nitroindole

Utilization as a Versatile Synthetic Intermediate

The structure of 1-Boc-3-bromo-7-nitroindole is ideally suited for stepwise chemical transformations. The tert-butoxycarbonyl (Boc) group provides robust protection for the indole (B1671886) nitrogen, preventing unwanted side reactions while being easily removable under acidic conditions. The bromine atom at the C3 position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions. Finally, the nitro group at the C7 position can be readily reduced to a primary amine, which can then be further functionalized, often playing a crucial role in establishing key interactions with biological targets.

While direct synthesis of complex natural indole alkaloids from this compound is an area of ongoing exploration, its utility as a precursor is demonstrated in the synthesis of highly substituted and complex heterocyclic systems. The strategic positioning of its functional groups allows it to be a foundational element for building fused ring systems and intricate molecular scaffolds that are characteristic of certain alkaloids.

A key synthetic transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the C3 position. This reaction enables the formation of a carbon-carbon bond, attaching diverse aryl or heteroaryl moieties to the indole core. Following this coupling, the nitro group at the C7 position can be reduced to an amine. This newly formed amino group can then participate in intramolecular cyclization reactions, leading to the formation of complex, multi-ring heterocyclic systems that are foundational to many biologically active molecules. For instance, this amine can be acylated and subsequently cyclized to form tricyclic structures reminiscent of those found in various bioactive compounds.

The primary application of this compound is as a building block for a wide array of substituted indole derivatives, particularly in the development of therapeutic agents. Its classification as a "Protein Degrader Building Block" highlights its importance in the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras), which require modular and versatile components. calpaclab.com

The synthesis of these derivatives typically follows a well-defined pathway:

Cross-Coupling: The C3-bromo position is exploited in reactions like Suzuki, Stille, or Buchwald-Hartwig aminations to introduce a variety of substituents. This step is crucial for building the main carbon skeleton of the target molecule.

Nitro Group Reduction: The 7-nitro group is commonly reduced to a 7-amino group using reagents such as iron powder, tin(II) chloride, or catalytic hydrogenation.

Amine Functionalization: The resulting 7-amino group is then used as a nucleophile to form amides, sulfonamides, or ureas, often serving as a key hydrogen-bonding motif for interaction with protein targets.

Deprotection: Finally, the Boc group is removed from the indole nitrogen to yield the final product or to allow for further N-functionalization.

This stepwise approach allows for the systematic creation of libraries of compounds with diverse functionalities for biological screening.

Table 1: Representative Synthetic Transformations of this compound

| Step | Reaction Type | Position | Reagents & Conditions | Resulting Functional Group |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C3 | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3) | C3-Aryl |

| 2 | Buchwald-Hartwig | C3 | Amine, Pd catalyst, ligand (e.g., Xantphos) | C3-Amino |

| 3 | Nitro Reduction | C7 | Fe/NH4Cl or SnCl2 | C7-Amino |

| 4 | Amide Formation | C7 (after reduction) | Acyl chloride or carboxylic acid with coupling agent | C7-Amido |

Contributions to Medicinal Chemistry Research

The 7-nitroindole (B1294693) scaffold is a recognized "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. nih.gov The ability to transform the nitro group into an amino group, which can act as a crucial hydrogen bond donor, makes this compound a highly valuable starting material for drug discovery programs.

This compound serves as an excellent scaffold for the modification and optimization of lead compounds in drug discovery. Its modular nature allows medicinal chemists to systematically alter different parts of the molecule to improve properties such as potency, selectivity, and pharmacokinetic profiles (ADME).

For example, in the development of kinase inhibitors, the indole core often serves as the hinge-binding motif. The 7-amino group (derived from the nitro group) can form critical hydrogen bonds with the backbone of the kinase hinge region. The substituent introduced at the C3 position via cross-coupling can be tailored to occupy adjacent hydrophobic pockets, thereby increasing binding affinity and selectivity. The flexibility to introduce a wide variety of chemical groups at this position is a key advantage for optimizing interactions with the target protein. This approach is exemplified in the synthesis of inhibitors for targets like Rho kinase (ROCK) and extracellular signal-regulated kinase 5 (Erk5). nih.govresearchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different chemical features of a molecule contribute to its biological activity. This compound is an ideal starting material for SAR exploration due to its distinct reaction sites.

Researchers can generate a matrix of compounds by varying the substituents at both the C3 and C7 positions. For instance, a library of different aryl groups can be introduced at C3 via Suzuki coupling, while the C7-amino group can be acylated with a range of carboxylic acids. By screening these compounds, chemists can determine which combinations of substituents lead to the highest biological activity.

Table 2: Example of SAR Exploration Strategy

| Scaffold Position | Modification | Rationale for Exploration |

|---|---|---|

| C3 | Vary aryl/heteroaryl groups (e.g., phenyl, pyridyl, pyrazolyl) | Probing hydrophobic and polar interactions in the ATP-binding site. |

| C7 (as amine) | Acylation with different alkyl and aryl groups | Optimizing hydrogen bonding and steric fit in the hinge region. |

| N1 (after deprotection) | Alkylation or acylation | Modulating solubility, cell permeability, and metabolic stability. |

This systematic approach allows for a detailed mapping of the chemical space around the indole scaffold, leading to a deeper understanding of the molecular interactions required for potent and selective biological activity. nih.gov

Computational and Mechanistic Studies

While specific computational and mechanistic studies focused exclusively on this compound are not extensively documented in the public literature, the reactivity of its core structure falls within well-understood principles of organic chemistry. Computational studies on related substituted indoles and bromo-aromatic compounds provide a strong basis for predicting its behavior.

Density Functional Theory (DFT) calculations on simpler indole derivatives are used to model ground and excited state properties, predict sites of reactivity, and understand the electronic effects of substituents like nitro and bromo groups. Such studies can predict that the C3 position is highly susceptible to palladium insertion during cross-coupling reactions and can model the transition states involved.

Mechanistically, the reactions involving this intermediate are well-established:

Palladium-Catalyzed Cross-Coupling: These reactions proceed via a standard catalytic cycle of oxidative addition (of the Pd(0) catalyst into the C-Br bond), transmetalation (with the boronic acid or other coupling partner), and reductive elimination (to form the C-C bond and regenerate the catalyst).

Nitro Group Reduction: The reduction mechanism depends on the reagents used but typically involves sequential single-electron transfers from a metal surface (like Fe or Sn) to the nitro group, followed by protonation steps to ultimately yield the amine and water.

The predictable nature of these reactions, supported by decades of mechanistic studies on similar substrates, allows chemists to reliably use this compound to build complex molecules with a high degree of control.

Density Functional Theory (DFT) Calculations on Related Systems

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of its computational analysis can be thoroughly understood by examining DFT calculations performed on closely related substituted indole systems. These studies are crucial for predicting molecular properties such as geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) has proven to be a reliable method for calculating the structural and energetic properties of molecules, including substituted indoles. asrjetsjournal.orgmdpi.com By using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311G(d,p)), researchers can determine optimized molecular geometries and various thermodynamic and electronic parameters. asrjetsjournal.orgmdpi.comresearchgate.net

For substituted indoles, key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. asrjetsjournal.orgresearchgate.net

In systems analogous to this compound, the presence of strong electron-withdrawing groups like the nitro group (-NO₂) significantly lowers the HOMO-LUMO energy gap, which suggests an increase in reactivity. asrjetsjournal.org The electron-withdrawing nature of the nitro group and the bromine atom, combined with the bulky Boc protecting group, influences the electron density distribution across the indole ring system. This, in turn, affects the molecule's dipole moment and solubility. asrjetsjournal.org

DFT calculations on various substituted indoles have been used to predict properties like redox potentials and heats of formation. rsc.org For instance, studies on 5-substituted indoles with electron-withdrawing groups have shown distinct spin density distributions in their radical cations, which helps explain their behavior in oxidation and coupling reactions. rsc.org Similarly, the global electrophilicity index (ω) of substituents on the indole ring has been correlated with the electronic transition energy, providing a method to predict absorption and emission properties. nih.gov

These computational approaches allow for a detailed understanding of how substituents modulate the electronic character and reactivity of the indole core, which is directly applicable to understanding a complex molecule like this compound.

Table 1: Representative DFT-Calculated Parameters for Substituted Heterocyclic Compounds This table is illustrative, based on data from related systems to demonstrate the type of information gained from DFT studies.

| Compound/System | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Finding |

| Coumarin Derivative (M3) with -NO₂ Group | B3LYP/6-31G(d,p) | -7.032 | -3.314 | 3.718 | The nitro group significantly lowers the energy gap, indicating high reactivity. asrjetsjournal.org |

| Coumarin Derivative (M1) | B3LYP/6-31G(d,p) | -6.643 | -2.297 | 4.346 | The absence of a strong withdrawing group results in a larger, more stable energy gap. asrjetsjournal.org |

| 3-(bromoacetyl)coumarin | B3LYP/6-311G(d,p) | -7.21 | -2.71 | 4.50 | Charge transfer interactions are explained by the HOMO-LUMO energy gap. researchgate.net |

Elucidation of Reaction Mechanisms

The functional groups on this compound make it an interesting substrate for various chemical reactions. While specific mechanistic studies on this exact compound are sparse, the reactivity of related 3-nitroindoles and other substituted indoles provides a solid foundation for elucidating potential reaction pathways.

The presence of the electron-withdrawing nitro group at the C7 position and the bromine at the C3 position significantly influences the reactivity of the indole ring. The 3-nitroindole moiety is known to exhibit remarkable electrophilic reactivity, making it a valuable substrate for reactions with electron-rich species. rsc.org This is somewhat counterintuitive for the typically electron-rich indole system and opens up unique reaction pathways.

One plausible reaction type involves nucleophilic aromatic substitution (SNAr). In highly electron-deficient systems, a nucleophile can attack the aromatic ring. For example, in the related compound 1-methoxy-6-nitroindole-3-carbaldehyde, various nucleophiles readily displace the methoxy (B1213986) group at the N1 position by attacking the C2 position of the indole. clockss.orgresearchgate.net The nitro group in these systems is crucial for activating the ring toward nucleophilic attack. A proposed mechanism for such reactions involves the initial attack of the nucleophile, formation of a Meisenheimer-like intermediate, and subsequent elimination of a leaving group. clockss.orgresearchgate.net

Furthermore, the C3 position, typically a site for electrophilic attack in indoles, can be altered by the substituents. The Boc group at the N1 position can sterically and electronically influence reactions. For instance, the choice of N-protecting group can affect the regioselectivity of intramolecular cyclizations involving the C3 and C5 positions of the indole ring. beilstein-journals.org In the context of this compound, the bromine at C3 serves as a potential leaving group or a handle for cross-coupling reactions, while the electrophilicity of the C2 and other positions on the benzene (B151609) ring is enhanced by the C7-nitro group.

Mechanisms are often proposed based on experimental observations, such as control experiments and product characterization, and then supported by computational studies that map out the reaction energy profile, including transition states and intermediates. mdpi.com For example, a plausible mechanism for a substitution reaction on this compound would likely involve addition-elimination steps, with the stability of intermediates being a key factor in determining the reaction outcome.

Prediction of Reactivity and Selectivity

Predicting the reactivity and regioselectivity of reactions involving this compound is a key application of modern theoretical chemistry. By analyzing the electronic properties of the molecule, researchers can forecast which sites are most susceptible to electrophilic or nucleophilic attack.

DFT-based reactivity indices are powerful tools for this purpose. Analysis of the Fukui function or mapping the Molecular Electrostatic Potential (MESP) can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) centers in the molecule. For a molecule like this compound, one would expect the regions near the nitro group to be highly electrophilic. The inherent nucleophilicity of the indole C3 position is significantly modulated by the bromo substituent, which can act as a leaving group, and the electron-withdrawing effects from the rest of the molecule.

Studies on related systems demonstrate these principles effectively. For instance, in the cycloaddition reactions of 6,7-indolyne, which has a strained triple bond on the benzene portion of the indole, the regioselectivity was found to be heavily influenced by the electronic nature of the reaction partner. nih.govacs.org This was rationalized by DFT calculations showing a significant polarization of the indolyne triple bond, imparting carbocationic character to one carbon and carbanionic character to the other. This charge separation dictates the preferred orientation of approach for an incoming diene. nih.govacs.org

Similarly, the regioselectivity of electrophilic aromatic substitution on 4-substituted indoles can be complex due to the competing nucleophilicity of the C3 and C5 positions. beilstein-journals.org The outcome of such reactions can be influenced by the nature of the N-protecting group and the presence of other substituents, factors that can be modeled computationally to predict the most likely product. beilstein-journals.org For this compound, the strong deactivating effect of the nitro group on the benzene ring would likely direct electrophilic attack away from this ring, while the C2 position becomes a primary site for potential nucleophilic attack due to the combined electron-withdrawing influence of the adjacent nitro-bearing ring and the C3-bromo substituent.

Future Directions and Emerging Research Avenues

Sustainable Synthesis Approaches for Substituted Indoles

The principles of green chemistry are increasingly influencing the synthesis of complex molecules like 1-Boc-3-bromo-7-nitroindole. Future research will likely focus on developing more environmentally benign and efficient methods for its preparation and the synthesis of other substituted indoles. Key areas of exploration include the use of greener solvents, alternative energy sources, and catalytic systems that minimize waste and improve atom economy.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in indole (B1671886) synthesis. mdpi.comnih.gov The application of microwave irradiation to classical indole syntheses, such as the Fischer, Bischler-Möhlau, and Larock syntheses, can significantly reduce reaction times from hours to minutes and often leads to cleaner reaction profiles. mdpi.com Furthermore, the development of solvent-free reaction conditions or the use of eco-friendly solvents like water, ionic liquids, or deep eutectic solvents is a growing trend. researchgate.netresearchgate.net For instance, multicomponent reactions (MCRs) performed in aqueous media or under solvent-free conditions offer a highly efficient and sustainable route to complex indole derivatives. francis-press.com

The exploration of heterogeneous catalysts, which can be easily recovered and reused, is another critical avenue. Nanocatalysts, for example, offer high surface area-to-volume ratios and can exhibit unique catalytic activities, leading to improved efficiency and selectivity in indole synthesis. researchgate.net The development of catalytic systems based on earth-abundant and non-toxic metals is also a key goal in sustainable chemistry.

| Sustainable Method | Potential Advantages for Substituted Indole Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. mdpi.comnih.gov |

| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, potential for catalyst recycling. researchgate.netresearchgate.net |

| Solvent-Free Reactions | Minimized waste, simplified work-up procedures. researchgate.net |

| Multicomponent Reactions | High atom economy, increased molecular complexity in a single step. francis-press.com |

| Heterogeneous Catalysis (e.g., nanocatalysts) | Catalyst recyclability, improved stability and activity. researchgate.net |

Novel Catalytic Systems for Functionalization of this compound

The functionalization of the this compound core is ripe for exploration with modern catalytic methodologies. The presence of the bromo substituent at the C3-position makes it an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions. Future research will likely focus on employing novel and more efficient catalytic systems to forge new carbon-carbon and carbon-heteroatom bonds at this position.

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations, are well-established methods for the functionalization of aryl halides. The application of advanced palladium catalysts, featuring sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can enable these transformations under milder conditions and with a broader substrate scope, even with the electronically demanding 7-nitroindole (B1294693) core.

Photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-X bonds under mild conditions. mdpi.comresearchgate.net This methodology could be employed for the functionalization of this compound through the generation of radical intermediates. For instance, the photoredox-mediated coupling of the bromoindole with various radical precursors could provide access to a diverse range of substituted indoles that might be difficult to synthesize using traditional methods.

Dual C-H activation/photoredox catalysis represents a cutting-edge approach for the direct functionalization of C-H bonds. researchgate.net While the C3-position is already functionalized, this strategy could be explored for the direct arylation or alkylation of other positions on the indole or benzene (B151609) ring of the this compound scaffold, guided by the electronic nature of the existing substituents.

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. francis-press.com The use of enzymes, such as monoamine oxidases or engineered P450s, for the functionalization of the indole core is a promising area of research. These biocatalytic systems could enable highly regio- and stereoselective transformations that are challenging to achieve with conventional catalysts.

| Catalytic System | Potential Application for this compound |

| Advanced Palladium Catalysis | Efficient Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings at the C3-bromo position. |

| Photoredox Catalysis | Radical-mediated functionalization at the C3-position and potentially other sites. mdpi.comresearchgate.net |

| Dual C-H Activation/Photoredox Catalysis | Direct functionalization of unactivated C-H bonds on the indole scaffold. researchgate.net |

| Biocatalysis | Highly selective and environmentally friendly enzymatic transformations. francis-press.com |

Development of New Reactions Utilizing the Ortho-Substituents

The ortho-relationship between the bromo and nitro groups on the benzene ring of this compound presents a unique opportunity for the development of novel synthetic transformations. The interplay between these two substituents can be exploited to direct regioselectivity and to construct new ring systems.

The electron-withdrawing nitro group can activate the bromo substituent towards nucleophilic aromatic substitution (SNA r) . This could allow for the displacement of the bromide with a variety of nucleophiles under relatively mild conditions, providing a complementary approach to transition-metal-catalyzed cross-coupling reactions.